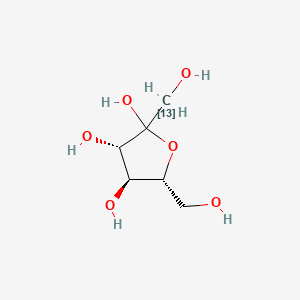![molecular formula C39H73NNaO10P B12062629 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, carboxyl, and phosphate groups, as well as long-chain fatty acid esters. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the preparation of the amino acid derivative, followed by the esterification of the fatty acids. The final step involves the phosphorylation of the hydroxyl group to introduce the phosphate moiety. Reaction conditions often require the use of catalysts, controlled temperatures, and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids.
Reduction: The phosphate group can be reduced under specific conditions to form phosphonates.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include carboxylic acids, phosphonates, and various amide derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in cellular signaling and metabolism. Its phosphate group is particularly important for interactions with enzymes and other biomolecules.
Medicine
In medicine, sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of metabolic disorders.
Industry
In industry, the compound is used in the formulation of specialized materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and activation of target proteins. The long-chain fatty acids contribute to the compound’s ability to integrate into lipid membranes, influencing cellular processes such as signal transduction and membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include phosphatidylserine and other phospholipids, which share structural features such as the phosphate group and long-chain fatty acids .
Uniqueness
What sets sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate apart is its specific combination of amino, carboxyl, and phosphate groups, along with the unique arrangement of fatty acid chains. This configuration imparts distinct biochemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C39H73NNaO10P |
|---|---|
Molecular Weight |
770.0 g/mol |
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(42)50-35(33-48-51(45,46)49-34-36(40)39(43)44)32-47-37(41)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,35-36H,3-16,19-34,40H2,1-2H3,(H,43,44)(H,45,46);/q;+1/p-1/b18-17-;/t35-,36+;/m1./s1 |
InChI Key |
NVYGCQIGTDPHML-HTAIZBQXSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)









![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)

